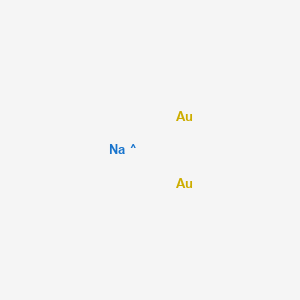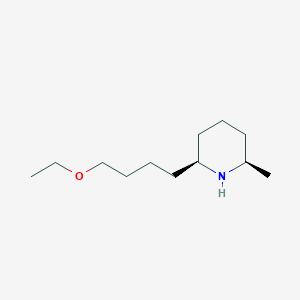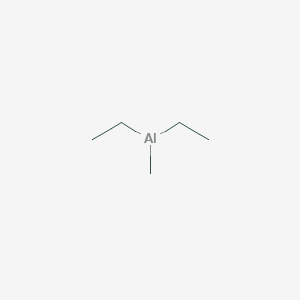
Diethyl(methyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)alumane is an organoaluminum compound with the chemical formula (C2H5)2AlCH3. It is a colorless liquid that is highly reactive and used in various chemical processes. Organoaluminum compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(methyl)alumane can be synthesized through the reaction of diethylaluminum chloride with methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction is as follows:
(C2H5)2AlCl+CH3Li→(C2H5)2AlCH3+LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are handled in a closed system to prevent contamination and ensure safety. The product is purified through distillation under reduced pressure to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(methyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at room temperature.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Requires the presence of suitable nucleophiles or electrophiles, often in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Diethyl(methyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of diethyl(methyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: (C2H5)3Al
Diisobutylaluminum hydride: (i-C4H9)2AlH
Methylaluminoxane: (CH3AlO)n
Uniqueness
Diethyl(methyl)alumane is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
13197-84-7 |
|---|---|
Formule moléculaire |
C5H13Al |
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
diethyl(methyl)alumane |
InChI |
InChI=1S/2C2H5.CH3.Al/c2*1-2;;/h2*1H2,2H3;1H3; |
Clé InChI |
MYBJXSAXGLILJD-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


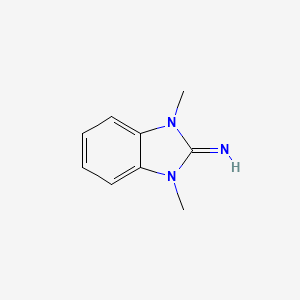
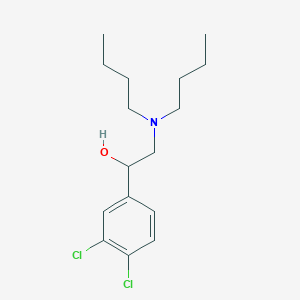

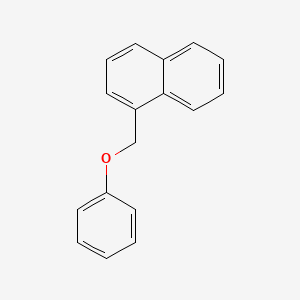
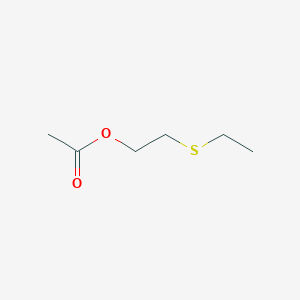

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

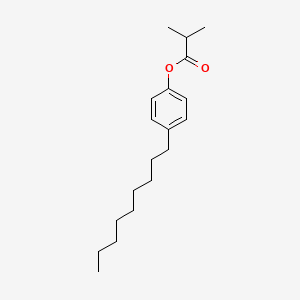
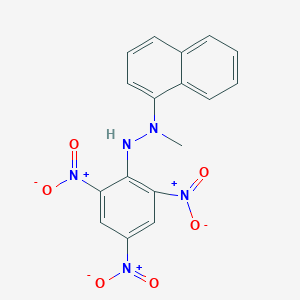
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
